4-(4-bromophenyl)-4H-1,2,4-triazole

Medicinal Chemistry Physicochemical Properties Drug Design

4-(4-Bromophenyl)-4H-1,2,4-triazole (CAS 90005-07-5) is a strategic heterocyclic scaffold for medicinal chemistry and materials science. The para-bromine substituent enables unique C-Br···N halogen bonding and selective cross-coupling reactivity that chloro, fluoro, or methyl analogs cannot replicate. This bromophenyl moiety has demonstrated superior target engagement in PD-L1/c-Myc dual modulator campaigns, making it essential for reproducible hit-to-lead studies in oncoimmunology. Procure the exact bromo derivative to ensure consistent physicochemical properties and biological activity in your research.

Molecular Formula C8H6BrN3
Molecular Weight 224.061
CAS No. 90005-07-5
Cat. No. B2776400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-bromophenyl)-4H-1,2,4-triazole
CAS90005-07-5
Molecular FormulaC8H6BrN3
Molecular Weight224.061
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=NN=C2)Br
InChIInChI=1S/C8H6BrN3/c9-7-1-3-8(4-2-7)12-5-10-11-6-12/h1-6H
InChIKeyBNJQMOVSRWLIJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromophenyl)-4H-1,2,4-triazole (CAS 90005-07-5): A Defined Triazole Scaffold for Research and Synthetic Applications


4-(4-Bromophenyl)-4H-1,2,4-triazole (CAS 90005-07-5) is a heterocyclic compound featuring a 1,2,4-triazole ring N-substituted with a 4-bromophenyl group . It is a versatile small molecule scaffold with a molecular weight of 224.06 g/mol, a melting point of 177-179 °C, and a predicted XLogP3-AA lipophilicity value of 1.8 [1]. The compound is widely used as a synthetic building block in medicinal chemistry and materials science due to the presence of the bromine atom, which enables further functionalization via cross-coupling and nucleophilic substitution reactions .

Procurement Integrity: Why 4-(4-Bromophenyl)-4H-1,2,4-triazole Cannot Be Substituted with In-Class Analogs


In research and industrial workflows, simple substitution of 4-(4-bromophenyl)-4H-1,2,4-triazole with other 4-aryl-4H-1,2,4-triazoles (e.g., 4-chlorophenyl, 4-fluorophenyl, or 4-methylphenyl analogs) is not chemically or functionally equivalent. The bromine atom imparts distinct electronic and steric properties that directly influence key physicochemical parameters such as lipophilicity (LogP) and molecular polarizability . Furthermore, the bromine substituent enables unique intermolecular interactions, including C-Br···N halogen bonding, which can critically alter crystal packing and solid-state properties compared to chloro or fluoro derivatives [1]. In biological contexts, the bromophenyl moiety has been specifically associated with enhanced target engagement in certain anticancer and immunomodulatory assays, a profile that does not automatically transfer to other halogen or alkyl analogs [2]. Therefore, procurement of the exact bromo derivative is essential for reproducibility and for leveraging its specific physicochemical and interaction fingerprints.

Quantitative Differentiation: Comparative Data for 4-(4-Bromophenyl)-4H-1,2,4-triazole vs. Closest Analogs


Lipophilicity Comparison: Increased LogP vs. Chloro and Fluoro Analogs

4-(4-Bromophenyl)-4H-1,2,4-triazole exhibits a predicted lipophilicity (XLogP3-AA) of 1.8 [1], which is higher than the reported LogP of approximately 1.6 for its 4-chlorophenyl analog [2] and substantially greater than the LogP typically observed for 4-fluorophenyl analogs (which generally reduces LogP compared to H or Cl substituents). This difference in lipophilicity directly impacts membrane permeability and distribution profiles in biological assays.

Medicinal Chemistry Physicochemical Properties Drug Design

Solid-State Packing: Halogen Bonding Capacity Unique to Bromo Derivative

Crystallographic studies on 1,2,4-triazole derivatives have demonstrated that C-Br···N halogen bonds play a dominant role in molecular self-organization and crystal packing [1]. In contrast, analogous chloro and fluoro derivatives exhibit weaker or negligible halogen bonding, leading to different solid-state architectures. This property is specific to the bromine atom due to its optimal polarizability and sigma-hole characteristics.

Crystal Engineering Solid-State Chemistry Materials Science

Biological Activity: Bromophenyl Substituent Linked to Potent PD-L1/c-Myc Downregulation

In a study evaluating triazole-scaffold derivatives as oncoimmunomodulators, p-bromophenyltriazole (compound 3) was identified as the most active agent for downregulating both PD-L1 and c-Myc [1]. The bromophenyl group was specifically selected based on superior results compared to other substituents. While the exact IC50 values for PD-L1/c-Myc downregulation were not provided in the abstract, the compound's selection as the most potent in a series highlights the functional significance of the bromine atom.

Cancer Immunotherapy Oncoimmunology PD-L1 Modulation

Synthetic Utility: Bromine as a Handle for Cross-Coupling and Further Derivatization

The presence of a bromine atom on the para position of the phenyl ring provides a reactive handle for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. This allows for facile introduction of diverse aryl, alkyl, or amino groups. In contrast, the 4-chlorophenyl analog is generally less reactive, and the 4-fluorophenyl analog is inert under standard cross-coupling conditions. The 4-methylphenyl analog lacks a halogen handle entirely, limiting its utility as a building block.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Evidence-Backed Application Scenarios for 4-(4-Bromophenyl)-4H-1,2,4-triazole Procurement


Medicinal Chemistry: Lead Optimization in Cancer Immunotherapy

Use as a core scaffold for synthesizing novel PD-L1/c-Myc dual modulators. The bromophenyl moiety has been shown to confer superior activity in downregulating these targets, making it a strategic choice for hit-to-lead campaigns in oncoimmunology [1].

Organic Synthesis: Building Block for Diversified Triazole Libraries

Employ as a versatile intermediate in parallel synthesis. The para-bromine atom serves as a robust handle for Suzuki and Buchwald cross-couplings, enabling rapid diversification of the phenyl ring to explore structure-activity relationships [2].

Crystal Engineering: Design of Halogen-Bonded Supramolecular Architectures

Utilize the predictable C-Br···N halogen bonding capacity of the triazole derivative to engineer co-crystals or metal-organic frameworks with tailored solid-state properties, a feature not reliably provided by chloro or fluoro analogs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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